Digallium sulfide is primarily sourced from gallium, a metal obtained from bauxite and zinc ores. The compound falls under the category of metal sulfides, which are characterized by the presence of metal ions and sulfide ions. Its CAS number is 12024-22-5, and it appears as a white powder with high purity levels (99.99%) for industrial applications .
The synthesis of digallium sulfide can be achieved through several methods:
The molecular structure of digallium sulfide consists of two gallium atoms bonded to three sulfur atoms, forming a trigonal planar arrangement around each gallium atom. The bond lengths typically range from 2.2 to 2.4 Å, indicating strong covalent interactions between gallium and sulfur atoms. The crystal structure can vary based on synthesis conditions, leading to different morphologies such as monolayers or bulk forms .
Digallium sulfide participates in several chemical reactions:
The mechanism of action for digallium sulfide primarily relates to its semiconductor properties. In electronic applications, it acts as a p-type semiconductor due to the presence of gallium vacancies that facilitate hole conduction. The bandgap energy is typically around 2.0 eV, making it suitable for optoelectronic devices such as photodetectors and solar cells .
Digallium sulfide exhibits several notable physical and chemical properties:
Digallium sulfide has diverse applications across various fields:
Digallium sulfide (Ga₂S₃), a significant compound of gallium, owes its discovery context to the identification of gallium itself. The element gallium was first isolated in 1875 by French chemist Paul-Émile Lecoq de Boisbaudran, who detected it spectroscopically via a violet emission line at 417 nm in zinc blende ore (sphalerite, ZnS) from the Pyrenees [1] [10]. This discovery validated Dmitri Mendeleev’s 1871 prediction of "eka-aluminum," an element filling a gap below aluminum in the periodic table with anticipated properties such as a density near 5.9 g/cm³ [3] [10]. Although Ga₂S₃ was not synthesized immediately, its development emerged alongside advances in gallium chemistry in the early 20th century, driven by interest in semiconductor applications. Initial research focused on its structural analogs within the III-VI semiconductor group, laying groundwork for modern optoelectronic studies [7] [8].
Ga₂S₃ is a yellow crystalline solid classified as a metal monochalcogenide. It exhibits multiple polytypes, with the thermodynamically stable β-phase adopting a hexagonal structure (space group: P6₃mmc). Each layer consists of covalently bonded S−Ga−Ga−S stacks, where gallium atoms coordinate tetrahedrally with three sulfur atoms and one adjacent gallium atom. Weak van der Waals forces interlink these layers along the c-axis [4] [8].
Key physical properties include:
Table 1: Physical Properties of Ga₂S₃
Property | Value | Conditions | |
---|---|---|---|
Crystal Structure | Hexagonal (β-phase) | Polytypic | |
Bandgap | 2.59 eV (indirect), 3.05 eV (direct) | Bulk, 300 K | |
Density | 3.86 g/cm³ | 298 K | |
Decomposition Temperature | 965°C | -- | |
Thermal Expansion Coefficient | 20.5 × 10⁻⁶/K | 293 K | [6] |
Ga₂S₃ bridges a critical gap between small-bandgap semiconductors (e.g., silicon at 1.1 eV) and insulators in miniaturized electronics. Its wide, tunable bandgap enables efficient operation in ultraviolet (UV) and high-power regimes, surpassing silicon’s limits in high-frequency and high-temperature environments [8] [9]. Additionally, weak interlayer forces facilitate mechanical exfoliation into ultrathin nanosheets, making Ga₂S₃ a versatile platform for two-dimensional (2D) material innovations. Research highlights its potential in UV photodetectors, hydrogen evolution catalysts, and non-linear optical devices, positioning it as a complementary material to gallium nitride (GaN) and gallium arsenide (GaAs) in next-generation optoelectronics [5] [8] [9].
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